Reduced Hydrogen-Bond Donor Count vs. 8-Hydroxymethyl Analog (CAS 2091575-46-9) Confers Lower TPSA and Altered Permeability Profile
The target compound carries 1 hydrogen-bond donor (carboxylic acid OH only), whereas the closest structural analog 2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2091575-46-9) carries 2 HBDs (carboxylic acid OH plus primary alcohol OH) . The ethoxymethyl ether replacement eliminates one HBD, which is predicted to reduce topological polar surface area and increase passive membrane permeability relative to the hydroxymethyl analog . The target compound possesses 5 rotatable bonds vs. 3 for the hydroxymethyl analog, indicating greater conformational flexibility in the side chain while maintaining the rigid spirocyclic core .
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (carboxylic acid OH only); 5 rotatable bonds; 16 heavy atoms; exact mass 227.152144 g/mol |
| Comparator Or Baseline | 2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2091575-46-9): 2 HBD (COOH + CH2OH); 3 rotatable bonds; 14 heavy atoms; exact mass 199.120843 g/mol; XlogP -1.9; TPSA 60.8 Ų |
| Quantified Difference | ΔHBD = -1 (50% reduction); ΔRotatable Bonds = +2; ΔExact Mass = +28.0313 g/mol (ethyl vs. H); ΔHeavy Atoms = +2 |
| Conditions | Computed molecular properties from structural representation; comparator data sourced from Chem960 predicted properties database |
Why This Matters
In CNS drug discovery, reducing HBD count from 2 to 1 is a well-established strategy to improve blood-brain barrier penetration, making the ethoxymethyl variant preferable when CNS exposure is a program objective.
